molecular formula C14H17ClN4O B1424813 N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219976-41-6

N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1424813
CAS RN: 1219976-41-6
M. Wt: 292.76 g/mol
InChI Key: SYBRAWYTMIIGLF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

In a study, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno [3,2- d ]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produced the β -keto amides . These were then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to bridge metal centers and act as a bidentate ligand in coordination polymers .


Chemical Reactions Analysis

The most common synthetic methods of thieno [3,2- d ]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .


Physical And Chemical Properties Analysis

The yield of the compound was 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C; IR (cm −1): 3302 (NH); 2210 (C≡N); 1662 (C=O) .

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride and its derivatives have been explored for their potential in inhibiting Mycobacterium tuberculosis. A study developed 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel inhibitors for Mycobacterium tuberculosis pantothenate synthetase (Samala et al., 2013).

Synthesis and Molecular Conformations

Various derivatives of N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride have been synthesized to explore their molecular conformations and potential applications. For instance, a study synthesized several derivatives and analyzed their molecular conformations and hydrogen bonding, which can be crucial for understanding their chemical properties and potential uses in scientific research (Sagar et al., 2017).

Antimicrobial Activities

Some derivatives have been investigated for their antimicrobial activities. A study synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, including derivatives of N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride, and evaluated them as antimicrobial agents, finding promising activities in some cases (Gouda et al., 2010).

Corrosion Inhibition

Some derivatives have been studied for their potential as corrosion inhibitors. For example, pyrazolo[3,4-b]pyridine derivatives, closely related to N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride, have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic environments (Dandia et al., 2013).

properties

IUPAC Name

N-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c1-9-2-4-10(5-3-9)16-14(19)13-11-8-15-7-6-12(11)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBRAWYTMIIGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 4
N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
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N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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